Ethyl 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoate
Overview
Description
Ethyl 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoate is an organic compound with the molecular formula C9H16O3. It is a derivative of propionic acid and is characterized by the presence of a tetrahydropyran ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoate typically involves the esterification of 2-Methyl-2-tetrahydropyran-4-yl-propionic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Methyl-2-tetrahydropyran-4-yl-propionic acid.
Reduction: 2-Methyl-2-tetrahydropyran-4-yl-propanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes and receptors in biological systems. The tetrahydropyran ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl isobutyrate: Similar ester structure but lacks the tetrahydropyran ring.
Ethyl 2-methylpropanoate: Another ester with a similar backbone but different substituents.
Ethyl 2,2-dimethylacetate: Similar ester but with different branching.
Uniqueness
Ethyl 2-methyl-2-(tetrahydro-2H-pyran-4-yl)propanoate is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H20O3 |
---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 2-methyl-2-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C11H20O3/c1-4-14-10(12)11(2,3)9-5-7-13-8-6-9/h9H,4-8H2,1-3H3 |
InChI Key |
ZZQWSSNYWVSMAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C1CCOCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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